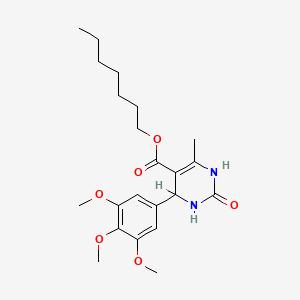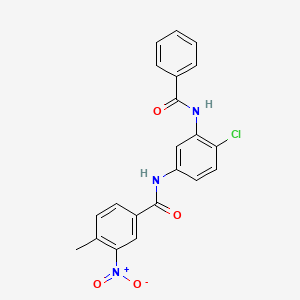![molecular formula C24H16BrClN2O4 B11694360 (5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)
(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Bromphenyl-, Chlorphenyl- und Diazinantrion-Gruppen umfasst. Ihre Synthese und Reaktivität machen sie zu einem interessanten Studienobjekt in der organischen Chemie und verwandten Disziplinen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt oft mit der Herstellung der Bromphenyl- und Chlorphenyl-Vorstufen, gefolgt von deren Kupplung mit dem Diazinantrion-Kern. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Chlor und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließprozessen umfassen. Diese Verfahren sind so konzipiert, dass die Effizienz und Skalierbarkeit der Synthese optimiert wird, während gleichzeitig strenge Qualitätskontrollstandards eingehalten werden. Der Einsatz fortschrittlicher Analysemethoden, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC) und Kernresonanzspektroskopie (NMR), stellt die Konsistenz und Zuverlässigkeit des Endprodukts sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, was zur Bildung verschiedener Produkte führt.
Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Lösungsmittel: Organische Lösungsmittel wie Dichlormethan, Ethanol
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger synthetischer Methoden.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung der Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen verwendet werden. Ihre Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, macht sie zu einem wertvollen Werkzeug für die Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen.
Medizin
In der Medizin hat (5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion potenzielle Anwendungen als Therapeutikum. Seine einzigartigen chemischen Eigenschaften können die Entwicklung neuer Medikamente ermöglichen, die auf spezifische molekulare Wege abzielen, die an Krankheiten wie Krebs und neurodegenerativen Erkrankungen beteiligt sind.
Industrie
In der Industrie kann diese Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. verbesserte Leitfähigkeit oder verbesserte mechanische Festigkeit. Ihre Vielseitigkeit macht sie zu einem wertvollen Bestandteil beim Design von fortschrittlichen Materialien für verschiedene Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Die an diesen Wechselwirkungen beteiligten Wege können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.
Wirkmechanismus
The mechanism of action of (5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamid
- 4-Bromphenylethylalkohol
- 2-Fluorodeschloroketamin
Einzigartigkeit
Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich (5E)-5-({4-[(4-Bromphenyl)methoxy]phenyl}methyliden)-1-(4-chlorphenyl)-1,3-diazinane-2,4,6-trion durch seine einzigartige Kombination von Bromphenyl-, Chlorphenyl- und Diazinantrion-Gruppen aus. Diese einzigartige Struktur verleiht ihr spezifische chemische Eigenschaften und Reaktivität, was sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C24H16BrClN2O4 |
|---|---|
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
(5E)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H16BrClN2O4/c25-17-5-1-16(2-6-17)14-32-20-11-3-15(4-12-20)13-21-22(29)27-24(31)28(23(21)30)19-9-7-18(26)8-10-19/h1-13H,14H2,(H,27,29,31)/b21-13+ |
InChI-Schlüssel |
UFMJMHWARBQITJ-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)
![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)
![1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
![Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)

